4-Amino-1-(benzyloxy)butan-2-ol hydrochloride
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Overview
Description
4-Amino-1-(benzyloxy)butan-2-ol hydrochloride is a chemical compound with the molecular formula C11H18ClNO2 and a molecular weight of 231.72 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Amino-1-(benzyloxy)butan-2-ol hydrochloride typically involves the reaction of 4-Amino-1-(benzyloxy)butan-2-ol with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to produce high-purity compounds .
Chemical Reactions Analysis
4-Amino-1-(benzyloxy)butan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or benzyloxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-1-(benzyloxy)butan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(benzyloxy)butan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Amino-1-(benzyloxy)butan-2-ol hydrochloride can be compared with similar compounds such as:
(2S)-4-Amino-1-(benzyloxy)butan-2-ol hydrochloride: This is a stereoisomer with similar chemical properties but different biological activity.
4-Amino-1-(benzyloxy)butan-2-ol: The non-hydrochloride form of the compound, which may have different solubility and reactivity.
Properties
Molecular Formula |
C11H18ClNO2 |
---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
4-amino-1-phenylmethoxybutan-2-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H |
InChI Key |
NPVJVQIHZZSQOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCN)O.Cl |
Origin of Product |
United States |
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